Selectivity–Promiscuity Fingerprint: Inactivity Across Six Orthogonal HTS Assays Contrasts with Typical Kinase Inhibitor Polypharmacology
In the PubChem BioAssay database (AID 1259245, 1259310, 1259324, 1259374, 1259422, 1508602), the compound was tested and found inactive across six mechanistically distinct high-throughput screening assays, including AMPAR-stargazin modulation, FBW7 E3 ligase activation, GIRK2 channel modulation, MITF inhibition, TEAD-YAP interaction, and GPR151 activation [1]. In contrast, the structurally related imidazo[1,2-b]pyridazine series disclosed in US 8,273,741 exhibits potent kinase inhibition with IC50 values typically below 100 nM against VEGFR2, PDGFR, and Raf kinases [2]. This negative dataset is a positive procurement signal: the compound lacks the broad polypharmacology common among kinase-targeted heterocycles, making it a cleaner tool for orthogonal assay validation or as a negative control in kinase profiling panels.
| Evidence Dimension | Bioactivity across orthogonal HTS panels |
|---|---|
| Target Compound Data | Inactive in 6/6 PubChem BioAssays (AID 1259245, 1259310, 1259324, 1259374, 1259422, 1508602) |
| Comparator Or Baseline | Imidazo[1,2-b]pyridazine series from US 8,273,741: VEGFR2 IC50 typically <100 nM (class-level, exact values for specific exemplars not publicly reported for the non-fused subclass) |
| Quantified Difference | Target compound: zero primary hits across six orthogonal screens vs. comparator class: potent sub-100 nM VEGFR2/PDGFR/Raf inhibition (qualitative comparison; exact comparator values for the specific compound are not available due to the compound's distinct scaffold) |
| Conditions | PubChem BioAssay HTS: cell-based and biochemical AlphaScreen/luminescence readouts; kinase inhibition: biochemical FRET/HTRF assays as described in US 8,273,741 |
Why This Matters
For scientists seeking a structurally novel piperidine-3-carboxamide that avoids kinase polypharmacology, this compound's clean HTS profile supports its use as a selective chemical probe or a negative control scaffold, reducing confounding off-target effects in mechanistic studies.
- [1] PubChem BioAssay data for CID 52993015. Assays AID 1259245, 1259310, 1259324, 1259374, 1259422, 1508602. National Center for Biotechnology Information (NCBI), 2026. View Source
- [2] Sakai N, Imamura S, Miyamoto N, Hirayama T. Imidazo-pyridazinyl compounds and uses thereof. US Patent 8,273,741 B2, issued September 25, 2012. View Source
